molecular formula C9H5ClO2S B181881 3-Chlorobenzo[b]thiophene-2-carboxylic acid CAS No. 21211-22-3

3-Chlorobenzo[b]thiophene-2-carboxylic acid

Cat. No. B181881
CAS RN: 21211-22-3
M. Wt: 212.65 g/mol
InChI Key: HJTMIYKPPPYDRJ-UHFFFAOYSA-N
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Description

3-Chlorobenzo[b]thiophene-2-carboxylic acid is an organoheterocyclic compound . It’s a part of the Thiophenes group . The compound has a molecular weight of 212.653 .


Synthesis Analysis

The compound may be used in the synthesis of 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine via condensation with thiosemicarbazide in the presence of POCl3 . It can also be used to synthesize 2-benzo[b]thiophen-2-yl-6-methylbenzo[d][1;3]oxazi-4-one via reaction with 2-amino-5-methyl-benzoic acid in the presence of carbonyl diimidazole .


Molecular Structure Analysis

The molecular formula of 3-Chlorobenzo[b]thiophene-2-carboxylic acid is C9H5ClO2S . The InChI key is HJTMIYKPPPYDRJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound shows divergent reactivities due to the presence of the Cl substituent, which reduces the adjacent π–π interplay, thereby significantly contributing to decarboxylation .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 268-272 °C .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Mechanism of Action

Mode of Action

The mode of action of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves its use in the synthesis of other compounds. For instance, it can be used in the synthesis of 5-(3-chlorobenzo[b]thiophen-2-yl)-1,3,4-thiadiazol-2-ylamine via condensation with thiosemicarbazide in the presence of POCl3 . The resulting compound may interact with its targets, leading to various biochemical changes.

Action Environment

The action of 3-Chlorobenzo[b]thiophene-2-carboxylic acid can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed, and in a dry environment . These conditions help maintain the compound’s stability, thereby influencing its efficacy.

properties

IUPAC Name

3-chloro-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO2S/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJTMIYKPPPYDRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10308665
Record name 3-Chlorobenzo[b]thiophene-2-carboxylic acid
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Molecular Weight

212.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21211-22-3
Record name 3-Chlorobenzo[b]thiophene-2-carboxylic acid
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Record name 3-Chlorobenzo[b]thiophene-2-carboxylic acid
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Record name 3-chloro-1-benzothiophene-2-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the chlorine substituent in the decarboxylative Heck coupling reactions of 3-Chlorobenzo[b]thiophene-2-carboxylic acid?

A1: The chlorine substituent plays a crucial role in facilitating the decarboxylative Heck coupling reactions of 3-Chlorobenzo[b]thiophene-2-carboxylic acid with styrenes. Theoretical analysis suggests that the presence of chlorine reduces the π-π interactions adjacent to the carboxylic acid group. [] This reduction in π-π interplay significantly contributes to the ease of decarboxylation, a crucial step in the reaction mechanism. []

Q2: Can 3-Chlorobenzo[b]thiophene-2-carboxylic acid form supramolecular structures, and if so, what are their potential applications?

A2: Yes, research demonstrates that 3-Chlorobenzo[b]thiophene-2-carboxylic acid can be used to create supramolecular host complexes. [] Specifically, when complexed with chiral (1R,2S)-2-amino-1,2-diphenylethanol, it forms a 21-helical columnar network with one-dimensional channel-like cavities. [] These cavities can encapsulate guest molecules, such as n-alkyl alcohols, with the release properties being influenced by the length of the alkyl chain. [] This suggests potential applications in areas like controlled release systems or molecular recognition.

Q3: Are there alternative synthetic routes to functionalize Benzo[b]thiophenes besides traditional methods?

A3: Yes, palladium-catalyzed decarboxylative Heck coupling reactions have emerged as an efficient alternative for the regioselective functionalization of Benzo[b]thiophenes. [] This method, utilizing 3-Chlorobenzo[b]thiophene-2-carboxylic acid and styrenes, offers a valuable tool for synthesizing functionalized Benzo[b]thiophenes. []

Q4: What insights do computational studies offer into the mechanism of decarboxylative Heck coupling reactions involving 3-Chlorobenzo[b]thiophene-2-carboxylic acid?

A4: Computational studies provide valuable insights into the mechanism of these reactions. Notably, they reveal that Silver chloride (AgCl), generated in situ, plays a key role by coordinating with the carboxyl oxygen atom. [] This coordination facilitates the rate-determining CO2 dissociation step. [] These findings highlight the synergistic effect of both AgCl and the chlorine substituent in ensuring the reaction's effectiveness under specific conditions. []

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